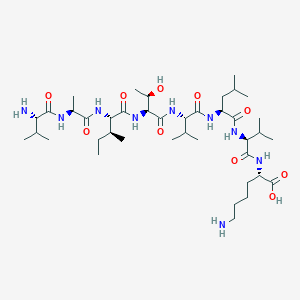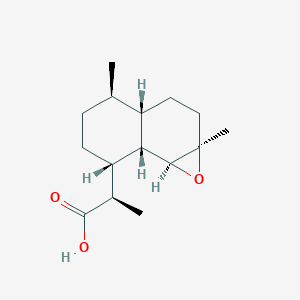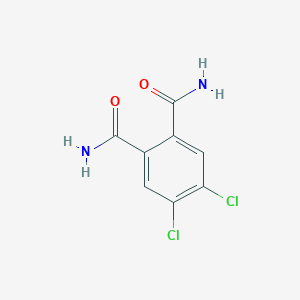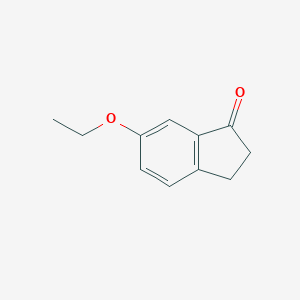
Calcium-likepeptid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CALP1, auch bekannt als Calmodulin-Agonist 1, ist eine Verbindung, die mit Calmodulin interagiert, einem Calcium-bindenden Botenprotein. Calmodulin spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, indem es die Calciumionenkonzentrationen innerhalb von Zellen reguliert. CALP1 bindet an die EF-Hand/Ca²⁺-Bindungsstelle von Calmodulin und beeinflusst so den Calcium-Einstrom und die Apoptose .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird CALP1 als Werkzeug zur Untersuchung von Calcium-Signalwegen und der Rolle von Calmodulin in verschiedenen biochemischen Prozessen verwendet. Es hilft beim Verständnis der Modulation von Calciumkanälen und den Auswirkungen des Calcium-Einstroms auf zelluläre Funktionen.
Biologie
In der biologischen Forschung wird CALP1 eingesetzt, um die Mechanismen von Calcium-vermittelten zellulären Prozessen zu untersuchen. Es ist besonders nützlich bei der Untersuchung der Apoptose, da es den Calcium-Einstrom hemmen und den Zelltod verhindern kann. Dies macht es wertvoll für die Forschung im Zusammenhang mit neurodegenerativen Erkrankungen und anderen Zuständen, bei denen die Apoptose eine entscheidende Rolle spielt .
Medizin
CALP1 hat potenzielle therapeutische Anwendungen in der Medizin. Durch die Modulation der Calcium-Signalübertragung könnte es verwendet werden, um Behandlungen für Krankheiten zu entwickeln, die durch eine dysregulierte Calcium-Homöostase gekennzeichnet sind, wie z. B. bestimmte Herz-Kreislauf- und neurodegenerative Erkrankungen .
Industrie
Im industriellen Sektor kann CALP1 bei der Entwicklung neuer Medikamente eingesetzt werden, die auf Calcium-Signalwege abzielen. Seine Fähigkeit, die Calmodulin-Aktivität zu modulieren, macht es zu einem Kandidaten für die Arzneimittelforschung und -entwicklung, die darauf abzielen, Krankheiten zu behandeln, die mit Calcium-Dysregulation einhergehen.
Wirkmechanismus
CALP1 übt seine Wirkung aus, indem es an die EF-Hand/Ca²⁺-Bindungsstelle von Calmodulin bindet. Diese Bindung hemmt die Öffnung von Calciumkanälen, wodurch der Calcium-Einstrom in Zellen blockiert wird. Durch die Verhinderung eines übermäßigen Calciumeinstroms kann CALP1 die Apoptose hemmen und verschiedene Calcium-abhängige zelluläre Prozesse modulieren. Zu den beteiligten molekularen Zielmolekülen gehören Calmodulin und Calciumkanäle, die eine zentrale Rolle bei der zellulären Signalübertragung und Homöostase spielen .
Wirkmechanismus
Target of Action
Calcium-likepeptide primarily targets calcium ions in the body . Calcium is one of the most abundant inorganic elements in the human body, participating in many important biological functions such as muscle contraction, nerve conduction, glandular secretion, and bone structural support .
Mode of Action
Calcium-likepeptide, a bioactive peptide derived from food proteins, can effectively bind to calcium . This binding enhances the bioavailability of calcium, compensating for the generally low bioavailability of inorganic mineral supplements . The peptide serves as a mineral carrier, facilitating the transport of calcium from food to the intestinal mucosa during gastrointestinal digestion .
Biochemical Pathways
The absorption of dietary calcium, facilitated by Calcium-likepeptide, occurs in the human gastrointestinal tract in two main ways: metabolism-driven intercellular transport and passive unsaturated pathway (paracellular pathway) . The peptide prevents calcium from precipitating in the neutral intestinal environment, ensuring that calcium reaches intestinal cells or passes through intestinal cells to reach target cells .
Pharmacokinetics
The pharmacokinetics of Calcium-likepeptide involves the absorption, distribution, metabolism, and excretion (ADME) of calcium . The peptide enhances the absorption of calcium, improving its bioavailability . The absorbed calcium is then distributed throughout the body, participating in various physiological functions .
Action Environment
The action of Calcium-likepeptide is influenced by various environmental factors. For instance, calcium precipitation easily occurs in a neutral intestinal environment . Other dietary components, such as oxalic acid in spinach, readily bind to calcium to produce insoluble calcium salt, reducing the bioavailability of calcium . Therefore, the peptide’s efficacy in enhancing calcium bioavailability may vary depending on the individual’s diet and intestinal environment .
Biochemische Analyse
Biochemical Properties
Calcium-likepeptide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely based on the structure-activity relationship related to the calcium binding of peptides .
Cellular Effects
Calcium-likepeptide has profound effects on various types of cells and cellular processes. It influences cell function by participating in muscle contraction, nerve conduction, glandular secretion, and bone structural support . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant and contributes to its role as a 'super nutrient’ .
Molecular Mechanism
At the molecular level, Calcium-likepeptide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its mechanism of action is closely tied to its ability to bind calcium and other metals, which can influence various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium-likepeptide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Calcium-likepeptide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Calcium-likepeptide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Calcium-likepeptide and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CALP1 beinhaltet Peptidsynthesetechniken, da es sich um eine peptidbasierte Verbindung handelt. Die Sequenz von CALP1 ist Val-Ala-Ile-Thr-Val-Leu-Val-Lys. Die Synthese erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS), bei der Aminosäuren sequentiell zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von CALP1 würde ähnliche Prinzipien wie die Laborsynthese befolgen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung des SPPS-Prozesses für höhere Ausbeuten und Reinheit. Die Verwendung von automatisierten Peptidsynthesizern kann die Effizienz und Konsistenz der Produktion verbessern. Reinigungsmethoden wie die Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
CALP1 durchläuft verschiedene Arten chemischer Reaktionen, die hauptsächlich seine Wechselwirkung mit Calmodulin und Calciumkanälen betreffen:
Bindungsreaktionen: CALP1 bindet an die EF-Hand/Ca²⁺-Bindungsstelle von Calmodulin.
Inhibitionsreaktionen: Es hemmt die Öffnung von Calciumkanälen, blockiert den Calcium-Einstrom und verhindert die Apoptose.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien, die bei der Synthese und den Reaktionen von CALP1 verwendet werden, sind Aminosäuren, Kupplungsreagenzien (z. B. HBTU, DIC) und Schutzgruppen (z. B. Fmoc, Boc).
Bedingungen: Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten pH-Werten und Temperaturen, um die Stabilität und Aktivität des Peptids zu gewährleisten.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus den Reaktionen mit CALP1 entsteht, ist der aktivierte Calmodulin-Komplex, der dann mit verschiedenen nachgeschalteten Zielmolekülen interagieren kann und so zelluläre Prozesse wie Apoptose und Calcium-Signalübertragung beeinflusst .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trifluoperazin: Ein Calmodulin-Antagonist, der die Calmodulin-Aktivität hemmt, indem er an seine Calcium-Bindungsstellen bindet.
W-7: Ein weiterer Calmodulin-Antagonist, der mit Calcium um die Bindung an Calmodulin konkurriert.
Calmidazolium: Ein potenter Calmodulin-Inhibitor, der Calmodulin-abhängige Prozesse blockiert.
Einzigartigkeit von CALP1
CALP1 ist einzigartig in seiner Fähigkeit, als Calmodulin-Agonist zu wirken, der speziell an die EF-Hand/Ca²⁺-Bindungsstelle bindet und den Calcium-Einstrom und die Apoptose moduliert. Im Gegensatz zu Antagonisten, die die Calmodulin-Aktivität hemmen, aktiviert CALP1 die Calmodulin-abhängige Phosphodiesterase-Aktivität und bietet so einen einzigartigen Wirkmechanismus .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHLCKNMRKYLK-KVZSNLRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75N9O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)


![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)










